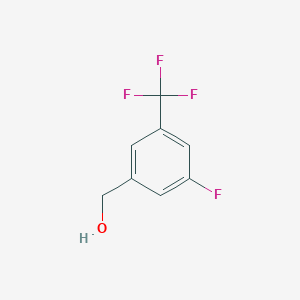

3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWAIZVPDMHGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343342 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-29-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184970-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly alter the physicochemical and biological properties of a parent molecule.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets—attributes highly sought after in drug development.[3]

This compound (CAS No. 184970-29-4) is a key exemplar of this class of building blocks.[4][5] Possessing both a fluorine atom and a trifluoromethyl group on the aromatic ring, this molecule offers a unique electronic profile. The strong electron-withdrawing nature of these substituents significantly influences the reactivity of both the benzyl alcohol functional group and the aromatic system. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers and development professionals aiming to leverage its unique characteristics.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions.[4] Its distinct substitution pattern governs its physical properties, which are summarized below. The presence of the polar C-F and C-O bonds, combined with the bulky, lipophilic CF₃ group, results in moderate polarity and specific solubility characteristics.

| Property | Value | Source |

| CAS Number | 184970-29-4 | [4] |

| Molecular Formula | C₈H₆F₄O | [4] |

| Molecular Weight | 194.13 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 81°C @ 3 mmHg | [4] |

| Density | 1.377±0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 80-82°C @ 3 mmHg | [4] |

| Refractive Index | 1.448 | [4] |

| pKa | 13.83±0.10 (Predicted) | [4] |

| Storage | Store at room temperature. | [4] |

Spectroscopic Profile: A Structural Elucidation

The structural features of this compound give rise to a distinct spectroscopic signature. While specific spectra for this compound are not publicly cataloged, a reliable profile can be predicted based on established principles and data from analogous structures.[6][7]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The CH₂ protons would likely appear as a doublet coupled to the OH proton (unless D₂O exchange is performed) or a singlet, shifted downfield by the adjacent oxygen and the electron-withdrawing ring. The OH proton signal is typically a broad singlet, and its chemical shift is concentration-dependent.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. Similarly, the carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The electron-withdrawing effects of the F and CF₃ groups will cause a downfield shift in the aromatic carbon signals compared to unsubstituted benzyl alcohol.

-

¹⁹F NMR: The fluorine spectrum is a powerful tool for confirming the structure. It would exhibit two distinct signals: one for the single fluorine atom and another for the three equivalent fluorines of the CF₃ group. These signals will show coupling to nearby aromatic protons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol. Strong absorption bands in the 1100-1350 cm⁻¹ range are indicative of C-F stretching vibrations from both the aryl-F and CF₃ groups.

Synthesis and Purification Workflow

The most direct and common route for the synthesis of this compound is the reduction of its corresponding carboxylic acid or aldehyde derivative. The reduction of 3-fluoro-5-(trifluoromethyl)benzoic acid is a robust and high-yielding approach.[8][9]

Experimental Protocol: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid

Rationale: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective and selective reagents for the reduction of carboxylic acids to primary alcohols. They are preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when milder conditions are desired and to simplify the work-up procedure.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluoro-5-(trifluoromethyl)benzoic acid (10.4 g, 50 mmol).

-

Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: Under the nitrogen atmosphere, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 100 mmol, 2.0 eq) dropwise via an addition funnel. Maintain the internal temperature below 5°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again to 0°C. Slowly and carefully add 50 mL of methanol to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

-

Acidification & Work-up: Slowly add 100 mL of 2 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-氟-5-(三氟甲基)苯甲醇 | 184970-29-4 [m.chemicalbook.com]

- 5. acelybio.com [acelybio.com]

- 6. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR [m.chemicalbook.com]

- 7. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 184970-29-4): A Key Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—are highly sought after by researchers.[1][2][3] 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, identified by its CAS number 184970-29-4, stands out as a pivotal building block in this domain. This technical guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound features a benzyl alcohol core, a versatile functional group amenable to a wide array of chemical transformations. Its aromatic ring is strategically substituted with both a fluorine atom and a trifluoromethyl (CF₃) group. This dual-fluorination pattern creates a unique electronic environment, making it an invaluable intermediate for accessing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a starting material are fundamental to its effective use in synthesis. The presence of the highly electronegative fluorine and trifluoromethyl substituents significantly influences the properties of the benzyl alcohol core. The CF₃ group, in particular, is a strong electron-withdrawing group, which impacts the reactivity of both the aromatic ring and the benzylic alcohol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 184970-29-4 | [4][5] |

| Molecular Formula | C₈H₆F₄O | [5] |

| Molecular Weight | 194.13 g/mol | - |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| LogP (Octanol/Water) | 2.1 (Predicted) | - |

Note: Experimental physical properties such as boiling point and density are not consistently reported in public literature. Predicted values are provided for guidance.

The combination of the fluoro and trifluoromethyl groups enhances the compound's lipophilicity, a critical parameter for membrane permeability in biological systems.[3] Furthermore, the carbon-fluorine bond's strength makes the molecule more resistant to metabolic degradation, particularly oxidative processes targeting C-H bonds, a common strategy in drug design to prolong a candidate's half-life.[1][3]

Synthesis and Manufacturing Pathways

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding benzoic acid derivative, 3-Fluoro-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved with high efficiency using standard reducing agents.

A general workflow for this synthesis is outlined below. The choice of reducing agent is critical; borane complexes are often preferred for their selectivity in reducing carboxylic acids in the presence of other functional groups.

Caption: General workflow for the synthesis of the target alcohol.

Protocol 2.1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid

This protocol is adapted from standard procedures for the reduction of substituted benzoic acids.[7]

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (2.0-2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The causality here is to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of 2 M HCl until gas evolution ceases. This step is self-validating; the cessation of effervescence indicates the complete neutralization of the reducing agent.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel chromatography if necessary to obtain pure this compound.

Key Chemical Transformations and Applications in Synthesis

The true utility of this compound lies in its reactivity, serving as a launchpad for a variety of functionalized molecules. The benzylic alcohol moiety is the primary site of transformation.

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol provides access to either the corresponding aldehyde or carboxylic acid, both of which are immensely valuable intermediates.

-

To Aldehyde: Selective oxidation to 3-fluoro-5-(trifluoromethyl)benzaldehyde is crucial for subsequent reactions like reductive aminations, Wittig reactions, or Grignard additions.

-

To Carboxylic Acid: Further oxidation yields 3-fluoro-5-(trifluoromethyl)benzoic acid, a precursor for amides, esters, and other acid derivatives.

Caption: Key oxidation transformations of the title compound.

Protocol 3.1.1: Photochemical Aerobic Oxidation to Benzaldehyde

This modern, green chemistry approach avoids the use of heavy metal oxidants. The protocol is based on a general method catalyzed by Eosin Y, which uses molecular oxygen as the terminal oxidant under visible light irradiation.[8][9]

Materials:

-

This compound

-

Eosin Y (photocatalyst)

-

Acetonitrile (MeCN) or suitable organic solvent

-

Oxygen (O₂) balloon or atmosphere

-

Blue LED light source

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and Eosin Y (1-2 mol%) in the chosen solvent.

-

Seal the vessel and purge with oxygen gas, then maintain an O₂ atmosphere using a balloon. The presence of oxygen is essential for the catalytic cycle to proceed.[8]

-

Irradiate the stirred mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC. Electron-withdrawing groups on the benzyl alcohol, such as in the title compound, may slightly reduce the reaction rate compared to electron-donating groups.[8]

-

Upon completion, the solvent can be removed in vacuo, and the residue purified by column chromatography to isolate the 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

Protocol 3.1.2: Two-Step, One-Pot Oxidation to Benzoic Acid

This protocol merges a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent Lindgren oxidation to the carboxylic acid, avoiding the isolation of the potentially labile aldehyde intermediate.[10]

Materials:

-

This compound

-

Copper(I) catalyst (e.g., CuBr·SMe₂)

-

Ligand (e.g., a bipyridine derivative)

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Solvent (e.g., acetonitrile)

-

Oxygen (O₂)

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (hypochlorite scavenger)

-

tert-Butanol/Water solvent mixture

Procedure:

-

Step 1 (Alcohol to Aldehyde): Combine the benzyl alcohol (1.0 eq), copper catalyst (sub-mol%), ligand, and TEMPO in acetonitrile. Stir the mixture vigorously under an atmosphere of O₂ until TLC indicates full conversion to the aldehyde.

-

Step 2 (Aldehyde to Acid): To the same reaction vessel, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in a t-BuOH/water mixture. Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct, which prevents unwanted side reactions.[10]

-

Stir the mixture at room temperature until the aldehyde is fully consumed.

-

Perform an aqueous workup, including quenching with sodium sulfite, acidification, and extraction with an organic solvent to isolate the 3-Fluoro-5-(trifluoromethyl)benzoic acid.

C-O Bond Activation for Cross-Coupling Reactions

A powerful application for benzyl alcohols is their direct use in cross-coupling reactions, which bypasses the need to first convert the alcohol to a halide or triflate. Palladium-catalyzed Suzuki-Miyaura coupling can directly activate the benzylic C-O bond to form a C-C bond with an arylboronic acid.[11] This provides an atom-economical route to construct diarylmethane scaffolds.[11][12]

Caption: Direct Suzuki coupling using the benzylic alcohol.

Protocol 3.2.1: Direct Suzuki-Miyaura Coupling

This protocol is based on established methods for the direct coupling of benzyl alcohols.[11]

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried Schlenk tube, combine the benzyl alcohol (1.0 eq), arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours. The reaction must be monitored for progress.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate.

-

Purify the resulting diarylmethane product by silica gel chromatography.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[4][6]

Table 2: Hazard and Precautionary Information

| Category | Description |

| GHS Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Signal Word | Warning[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4][6] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[4][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique electronic and steric properties, conferred by the meta-disposed fluoro and trifluoromethyl groups, provide chemists with a powerful scaffold for creating novel pharmaceuticals and advanced materials. The versatility of the benzylic alcohol functional group allows for its conversion into aldehydes, carboxylic acids, and diarylmethanes through reliable and increasingly efficient synthetic protocols. By understanding the causality behind its synthesis and reactivity, researchers can fully leverage this building block to accelerate innovation and address complex scientific challenges.

References

- 1. This compound | 184970-29-4 | Benchchem [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. acelybio.com [acelybio.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 11. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal and materials chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This document moves beyond simple procedural lists to offer a causal analysis of preferred synthetic strategies, focusing on the reduction of commercially available precursors: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Each protocol is presented as a self-validating system, complete with mechanistic insights, detailed experimental procedures, and safety considerations to ensure reliable and reproducible outcomes in a research and development setting.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several functional group levels. The most direct and industrially relevant routes involve the reduction of precursors where the benzylic carbon is at a higher oxidation state, namely the carboxylic acid, aldehyde, or acyl chloride. The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.

The diagram below illustrates the primary retrosynthetic disconnections and the corresponding forward-synthesis pathways discussed in this guide.

Caption: Key synthetic routes to this compound.

This guide will focus on the two most reliable and frequently employed laboratory-scale methods: the reduction of the benzoic acid derivative and the reduction of the corresponding benzaldehyde.

Method 1: Selective Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This approach is highly effective due to the commercial availability of the starting carboxylic acid. The core of this method is the use of a reducing agent that is potent enough to reduce a carboxylic acid but can be handled safely in a standard laboratory fume hood. Borane-tetrahydrofuran complex (BH3·THF) is the reagent of choice for this transformation.

Expertise & Causality: Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Boranes are electrophilic reducing agents that coordinate strongly to the carbonyl oxygen of the carboxylic acid, facilitating a rapid reduction to the primary alcohol. This pathway is highly selective and avoids the intermediate isolation of the often more reactive aldehyde.[3]

Experimental Protocol: Borane-THF Reduction

Caption: Workflow for the reduction of the carboxylic acid to the benzyl alcohol.

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (10.4 g, 50 mmol).[4]

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir until the solid is completely dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 100 mmol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes.[3] Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol (20 mL) to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

-

Work-up: Slowly add 2N hydrochloric acid (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoic acid | [4] |

| Reagent | Borane-tetrahydrofuran complex (1.0 M) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C to Reflux (66 °C) | [3] |

| Reaction Time | 2 - 4 hours | |

| Typical Yield | 85 - 95% | [3] |

Method 2: Reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

This method is ideal when the corresponding aldehyde is readily available or is synthesized as an intermediate from another precursor, such as the acyl chloride. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Expertise & Causality: Sodium borohydride (NaBH₄) is a highly effective and chemoselective reducing agent for aldehydes and ketones. It is a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon. Unlike more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is safe to use in protic solvents like methanol or ethanol and will not reduce more robust functional groups like esters or carboxylic acids, nor will it affect the C-F bonds on the aromatic ring. This high degree of selectivity makes it a trustworthy and reliable choice for this specific transformation.

Experimental Protocol: Sodium Borohydride Reduction

Caption: Workflow for the reduction of the benzaldehyde to the benzyl alcohol.

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (9.6 g, 50 mmol) in methanol (100 mL).[1]

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol, 0.5 eq.) portion-wise over 15 minutes. Note: The stoichiometry is 4:1 (aldehyde:borohydride), so 0.25 equivalents are theoretically sufficient, but a slight excess is used to ensure complete reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.

-

Monitoring: Monitor the disappearance of the aldehyde by TLC.

-

Quenching: Cool the mixture to 0 °C and slowly add water (50 mL) to quench any unreacted NaBH₄.

-

Work-up: Remove the bulk of the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target alcohol, which is often pure enough for subsequent steps. Further purification can be achieved by distillation or column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | [1] |

| Reagent | Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 1.5 - 2.5 hours | |

| Typical Yield | > 95% |

Product Characterization & Physical Properties

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O | [5] |

| Molecular Weight | 194.13 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | ~175 °C (estimated) | [1] |

| CAS Number | 184970-29-4 | [6] |

Analytical Data:

-

¹H NMR: Expected signals for aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

-

¹⁹F NMR: Expected signals for the aromatic fluorine and the CF₃ group.

-

IR Spectroscopy: Characteristic absorption for the O-H stretch (broad, ~3300 cm⁻¹) and C-F stretches.

-

Mass Spectrometry: Molecular ion peak corresponding to the product's mass.

Safety and Handling

Working with fluorinated compounds and potent reducing agents requires strict adherence to safety protocols.[7][8]

-

This compound: May cause skin and serious eye irritation.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]

-

Borane-Tetrahydrofuran Complex (BH3·THF): Flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Sodium Borohydride (NaBH₄): Can release hydrogen gas upon contact with acid or protic solvents. While safer than LiAlH₄, quenching should still be performed cautiously and at a low temperature.

Always consult the latest Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][7][8]

Conclusion

The synthesis of this compound is readily achievable through well-established reduction methodologies. The reduction of the corresponding carboxylic acid with a borane complex offers a direct and high-yielding route from a common commercial precursor. Alternatively, the milder reduction of the benzaldehyde with sodium borohydride provides a highly chemoselective and operationally simple pathway. The choice between these methods will depend on the availability of starting materials, project scale, and specific laboratory capabilities. Both protocols, when executed with care and adherence to safety standards, provide a reliable and robust foundation for accessing this valuable synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acelybio.com [acelybio.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectral Characterization of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides an in-depth analysis of the essential spectral data for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 210558-69-9), a key fluorinated building block in contemporary drug discovery and materials science. As a Senior Application Scientist, the objective is not merely to present data but to offer a holistic interpretation, connecting spectral features to molecular structure and providing field-tested protocols for data acquisition. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The causality behind experimental choices and the integration of multi-technique data for unambiguous structural confirmation are emphasized throughout.

Introduction: The Significance of Fluorinated Benzyl Alcohols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a bifunctional aromatic scaffold, presenting both a single fluorine substituent and a trifluoromethyl group. This substitution pattern creates a unique electronic environment, making a detailed understanding of its spectral signature crucial for reaction monitoring, quality control, and the characterization of its derivatives. This guide will deconstruct its spectral fingerprint, providing the foundational knowledge required for its effective utilization in research and development.

Molecular Structure and Predicted Spectral Signatures

Before delving into the acquired data, an expert scientist first predicts the expected spectral features based on the molecule's structure. This predictive approach is a self-validating mechanism that ensures the final interpretation is logical and grounded in chemical principles.

Visualizing the Analyte

Caption: Structure of this compound.

-

¹H NMR: We anticipate signals for the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and three distinct aromatic protons. The aromatic signals will be split by each other and by the fluorine atom, creating complex multiplets. The electron-withdrawing nature of the -F and -CF₃ groups will shift the aromatic and benzylic protons downfield.

-

¹³C NMR: Eight distinct carbon signals are expected. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the single fluorine atom will exhibit a large one-bond C-F coupling.

-

¹⁹F NMR: Two signals are expected: one for the single fluorine atom and one for the -CF₃ group. These signals will likely show coupling to the aromatic protons.[1][2][3][4][5]

-

IR Spectroscopy: Key vibrational bands should include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and benzylic groups, aromatic C=C stretches, and strong C-F stretches for both the Ar-F and -CF₃ groups.[6][7][8][9][10]

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 194. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage to form a substituted tropylium ion.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For organofluorine compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for complete characterization.[1][3]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and electronic environment of protons.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 3H | Aromatic (H-2, H-4, H-6) |

| 4.78 | s | 2H | Benzylic (-CH₂) |

| ~1.8 - 2.5 | br s | 1H | Hydroxyl (-OH) |

Data synthesized from typical values for similar structures.[15][16][17][18]

Expert Interpretation:

-

The three aromatic protons appear as a complex multiplet due to mutual coupling and additional coupling to the fluorine atom. The strong deshielding effect of the meta-positioned -F and -CF₃ groups pushes these signals significantly downfield.

-

The benzylic protons (-CH₂) appear as a sharp singlet, indicating no coupling to adjacent protons. Its position at 4.78 ppm is characteristic of a methylene group attached to both an aromatic ring and an oxygen atom.

-

The hydroxyl proton signal is typically broad and its chemical shift is variable, depending on concentration and solvent.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | J (C-F) Coupling (Hz) | Assignment | | :--- | :--- | :--- | :--- | | 163.1 | d, ¹JCF ≈ 248 | C-F (C-3) | | 144.1 | d, ³JCCCF ≈ 7 | C-CH₂OH (C-1) | | 131.6 | q, ²JCCF ≈ 33 | C-CF₃ (C-5) | | 123.6 | q, ¹JCF ≈ 272 | -CF₃ | | ~122.5 | m | Aromatic CH | | ~116.0 | m | Aromatic CH | | ~115.5 | m | Aromatic CH | | 64.0 | s | -CH₂OH |

Data synthesized from typical values for similar structures.[15][19][20][21]

Expert Interpretation:

-

Causality of C-F Coupling: The most informative signals are those coupled to fluorine. The carbon directly bonded to the single fluorine (C-3) exhibits a very large one-bond coupling constant (¹JCF) of approximately 248 Hz, a definitive diagnostic feature.

-

The carbon of the trifluoromethyl group (-CF₃) shows an even larger ¹JCF of ~272 Hz and appears as a sharp quartet. The carbon attached to the -CF₃ group (C-5) also appears as a quartet, but with a much smaller two-bond coupling constant (²JCCF) of ~33 Hz. This is a classic pattern for a trifluoromethyl-substituted aromatic ring.

-

The benzylic carbon (-CH₂OH) resonates around 64.0 ppm, consistent with an sp³ carbon attached to an oxygen atom.

Fluorine (¹⁹F) NMR Spectroscopy

For a fluorinated molecule, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range, making it easy to distinguish between different fluorine environments.[1][2][5]

Table 3: ¹⁹F NMR Spectral Data for this compound (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62.8 | s | -CF₃ |

| -110.5 | t | Ar-F |

Data synthesized from typical values for similar structures.[22]

Expert Interpretation:

-

The trifluoromethyl group appears as a sharp singlet around -63 ppm, a characteristic region for aromatic -CF₃ groups.

-

The single aromatic fluorine appears as a triplet around -110 ppm. The triplet multiplicity arises from coupling to the two ortho-protons (H-2 and H-4), providing direct evidence for its position on the aromatic ring.

Protocol 1: Standard NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Methodology (Self-Validating System):

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Causality: CDCl₃ is a standard solvent with minimal overlapping signals. TMS provides the 0 ppm reference for ¹H and ¹³C spectra.

-

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.

-

¹H Acquisition:

-

Acquire 16-32 scans with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C Acquisition:

-

Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

-

¹⁹F Acquisition:

-

Acquire 64-128 scans. A reference standard like CFCl₃ (0 ppm) can be used, but modern spectrometers can reference internally.

-

Trustworthiness Check: The observed multiplicities and coupling constants across all three spectra must be consistent with the proposed structure.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and reliable method for confirming their presence.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3350-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1620, 1590, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1350-1100 | Very Strong | C-F stretches (-CF₃ and Ar-F) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Data synthesized from NIST reference spectra and established correlation tables.[6][8][10][23][24][25]

Expert Interpretation:

-

The most prominent feature is the broad, strong absorption above 3200 cm⁻¹, which is unequivocally assigned to the O-H stretching of the hydrogen-bonded alcohol.[26]

-

The presence of multiple strong, sharp bands in the 1350-1100 cm⁻¹ region is a hallmark of organofluorine compounds and corresponds to the C-F stretching vibrations of both the aryl-fluoride and the trifluoromethyl group.

-

The combination of the O-H, aromatic C=C, and C-F bands provides a rapid, high-confidence confirmation of the molecule's core functional groups.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To quickly obtain a high-quality IR spectrum of the compound.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment (air). This is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop if liquid, a few crystals if solid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

-

Trustworthiness Check: The resulting spectrum should be free of atmospheric CO₂ (~2360 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1640 cm⁻¹) absorptions, indicating a good background subtraction and sample contact.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern under ionizing conditions, further confirming the structure.

Table 5: Proposed EI-MS Fragmentation Data

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 194 | [C₈H₆F₄O]⁺˙ | - | Molecular Ion [M]⁺˙ |

| 176 | [C₈H₅F₄]⁺ | H₂O | Dehydration (Loss of water) |

| 177 | [C₈H₆F₄]⁺˙ | •OH | Loss of hydroxyl radical |

| 165 | [C₇H₃F₄]⁺ | •CH₂OH | Benzylic cleavage |

| 145 | [C₇H₄F₃]⁺ | HF + CO | Rearrangement and loss |

Fragmentation patterns are proposed based on established principles for benzyl alcohols and fluorinated aromatics.[11][13][27][28][29]

Expert Interpretation & Proposed Fragmentation Pathway: Under electron ionization (EI), the molecular ion at m/z 194 is formed. The stability of the aromatic ring ensures this peak is observable. Key fragmentation pathways include:

-

Dehydration: A common pathway for alcohols is the loss of a water molecule (18 Da), leading to a significant peak at m/z 176.[14][28]

-

Benzylic Cleavage: Cleavage of the C-C bond between the ring and the benzylic carbon results in the loss of a •CH₂OH radical (31 Da), which is less common but possible.

-

Tropylium Ion Formation: A more characteristic fragmentation for benzyl derivatives involves rearrangement. The loss of the •OH radical (17 Da) gives an ion at m/z 177. Subsequent rearrangement and loss of neutral molecules can lead to stable fragment ions like the one observed at m/z 145.

Visualizing the Fragmentation

Caption: Proposed EI-MS fragmentation pathways for the analyte.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (100-1000 ppm) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min.

-

Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-300.

-

Trustworthiness Check: The acquired spectrum should show a clear molecular ion peak at m/z 194. The isotopic pattern for this peak should match the theoretical pattern for a molecule containing C₈H₆F₄O.

-

Integrated Data Analysis & Conclusion

-

MS confirms the molecular formula C₈H₆F₄O (MW = 194.13 g/mol ).

-

IR confirms the presence of key functional groups: an alcohol (-OH), an aromatic ring, and carbon-fluorine bonds.

-

NMR provides the complete structural map:

-

¹H NMR shows the number and type of protons (aromatic, benzylic, hydroxyl).

-

¹³C NMR confirms the 8 unique carbons and, through C-F coupling, identifies the exact points of fluorination.

-

¹⁹F NMR validates the two distinct fluorine environments (-CF₃ and Ar-F) and their positions.

-

The collective data from NMR, IR, and MS are in full agreement, unambiguously confirming the structure as this compound. This guide provides the necessary spectral framework and robust protocols for any scientist working with this important fluorinated intermediate, ensuring accuracy, reproducibility, and confidence in their results.

References

- 1. biophysics.org [biophysics.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR [m.chemicalbook.com]

- 17. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum [chemicalbook.com]

- 18. hmdb.ca [hmdb.ca]

- 19. rsc.org [rsc.org]

- 20. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 13C NMR spectrum [chemicalbook.com]

- 21. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) IR Spectrum [m.chemicalbook.com]

- 24. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) IR Spectrum [chemicalbook.com]

- 25. Benzyl alcohol [webbook.nist.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. benchchem.com [benchchem.com]

- 28. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 29. whitman.edu [whitman.edu]

1H and 13C NMR of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of NMR spectroscopy for the structural elucidation of complex fluorinated aromatic compounds. We will explore the nuanced effects of fluorine and trifluoromethyl substituents on chemical shifts and coupling constants, present detailed experimental protocols, and illustrate how advanced 2D NMR techniques can be leveraged for unambiguous spectral assignment.

Introduction: The Structural Significance of a Fluorinated Benzyl Alcohol

This compound is a key building block in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, precise and unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of such organofluorine compounds in solution.[2] The unique NMR properties of the ¹⁹F nucleus (100% natural abundance, spin I = ½), combined with standard ¹H and ¹³C NMR, provide a deep insight into the molecular framework.[3] This guide explains the spectral features of this compound by dissecting the interplay of substituent effects and spin-spin coupling.

Molecular Structure and Electronic Environment

To interpret the NMR spectra, one must first understand the electronic landscape of the molecule. The aromatic ring is substituted with three distinct groups: a fluorine atom, a trifluoromethyl (-CF₃) group, and a hydroxymethyl (-CH₂OH) group.

-

Fluorine (-F): Exhibits a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). Its influence on the chemical shifts of nearby nuclei is significant and it will directly couple to both protons and carbons.

-

Trifluoromethyl (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms, primarily through a strong -I effect. It lacks a significant mesomeric effect.

-

Hydroxymethyl (-CH₂OH): This group is weakly activating and ortho-, para-directing, though its electronic influence is minor compared to the potent effects of -F and -CF₃.

The combination of these substituents creates a unique electronic distribution and a distinct set of non-equivalent protons and carbons, making its NMR spectra information-rich.

Caption: Numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region corresponding to H-2, H-4, and H-6, and one for the methylene protons of the -CH₂OH group. The hydroxyl proton often appears as a broad, exchangeable singlet.

Predicted Chemical Shifts (δ) and Multiplicities

-

Aromatic Protons (H-2, H-4, H-6): These protons reside in a heavily deshielded environment due to the cumulative electron-withdrawing effects of the -F and -CF₃ groups. Their chemical shifts will be downfield, typically in the range of 7.4-7.8 ppm.

-

H-2: Positioned between the -F and -CH₂OH groups. It will be split by H-6 (meta-coupling, ⁴JHH), the fluorine at C-3 (ortho-coupling, ³JHF), and potentially a long-range coupling to the -CF₃ fluorines (⁵JHF). This will likely result in a doublet of small triplets or a complex multiplet.

-

H-4: Located between the -F and -CF₃ groups. It is expected to be the most deshielded aromatic proton. It will be split by H-6 (ortho-coupling, ³JHH), the fluorine at C-3 (meta-coupling, ⁴JHF), and the -CF₃ fluorines (meta-coupling, ⁴JHF). This will likely appear as a broad singlet or a finely split multiplet.

-

H-6: Situated between the -CF₃ and -CH₂OH groups. It will be split by H-2 (meta-coupling, ⁴JHH), H-4 (ortho-coupling, ³JHH), and the fluorine at C-3 (para-coupling, ⁵JHF, which is often small). It will also experience coupling to the -CF₃ fluorines (ortho-coupling, ⁴JHF). This signal is expected to be a complex multiplet.

-

-

Methylene Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group. Their signal is expected around 4.7-4.9 ppm. In aprotic solvents, this signal will be a singlet. In some cases, coupling to the hydroxyl proton (³JHH) can result in a triplet, which collapses to a singlet upon D₂O exchange.

-

Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J) in Hz (Predicted) |

| -OH | Variable (1.5-4.0) | 1H | Broad Singlet (s) | - |

| -CH₂- | ~4.8 | 2H | Singlet (s) or Triplet (t) | ³JHH ≈ 5-7 Hz (if coupled to -OH) |

| H-2, H-4, H-6 | 7.4 - 7.8 | 3H total | Complex Multiplets (m) | ³JHH (ortho) ≈ 7-9 Hz⁴JHH (meta) ≈ 2-3 Hz³JHF (ortho) ≈ 8-10 Hz⁴JHF (meta) ≈ 5-7 Hz⁴JHF (CF₃) ≈ 1-3 Hz |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all eight carbon atoms of the molecule. The key features are the large one-bond coupling of C-3 to the fluorine atom (¹JCF) and the quartet splitting of the -CF₃ carbon and other carbons due to coupling with the three trifluoromethyl fluorines.

Predicted Chemical Shifts (δ) and C-F Couplings

-

Aromatic Carbons:

-

C-1 (ipso-CH₂OH): Expected around 142-145 ppm. May show a small ³JCF coupling to the C-3 fluorine.

-

C-2 & C-6: These CH carbons will be downfield due to deshielding. C-2 will show a ²JCF coupling to the C-3 fluorine. C-6 will show a ³JCF coupling to the C-5 trifluoromethyl group.

-

C-3 (ipso-F): This carbon will be significantly downfield and appear as a large doublet due to one-bond coupling to fluorine (¹JCF ≈ 240-255 Hz).

-

C-4: This CH carbon is between two strongly electron-withdrawing groups and is expected to be significantly deshielded. It will show coupling to both the C-3 fluorine (²JCF) and the C-5 trifluoromethyl group (³JCF).

-

C-5 (ipso-CF₃): This quaternary carbon will appear as a quartet due to two-bond coupling to the -CF₃ fluorines (²JCF ≈ 30-35 Hz). It will also show a ³JCF coupling to the C-3 fluorine.

-

-

Aliphatic and CF₃ Carbons:

-

-CH₂OH (C-7): Expected in the range of 62-65 ppm.

-

-CF₃: This carbon signal will appear as a prominent quartet due to the large one-bond coupling to the three attached fluorine atoms (¹JCF ≈ 270-280 Hz). Its chemical shift is typically around 123-126 ppm.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from F-coupling) | Coupling Constants (JCF) in Hz (Predicted) |

| -CH₂OH (C-7) | ~64 | Singlet (or small t) | - |

| Aromatic CHs | 115 - 130 | Doublets or quartets of doublets | ²⁻⁴JCF ≈ 2-25 Hz |

| -CF₃ | ~124 | Quartet (q) | ¹JCF ≈ 272 Hz |

| C-1 (ipso-CH₂OH) | ~143 | Triplet or Doublet of quartets | ³JCF ≈ 3-5 Hz |

| C-5 (ipso-CF₃) | ~132 | Quartet (q) | ²JCF ≈ 34 Hz |

| C-3 (ipso-F) | ~163 | Doublet (d) | ¹JCF ≈ 250 Hz |

Experimental Protocols for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 15-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for ensuring the hydroxyl proton is observed without rapid exchange.[5]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]

Data Acquisition Workflow

The following workflow outlines a comprehensive data acquisition strategy using a modern NMR spectrometer (e.g., 400 MHz or higher).

Caption: A systematic workflow for the complete NMR characterization of the target molecule.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, complex splitting patterns in fluorinated compounds necessitate 2D NMR for confident assignment.[7][8]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, it would definitively show the ortho-coupling between H-4 and H-6, and the meta-coupling between H-2 and H-6, helping to distinguish these signals.[9]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of C-2, C-4, C-6, and the methylene carbon (C-7) based on their corresponding proton signals.[10]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would include:

-

The methylene protons (-CH₂) to C-1, C-2, and C-6, confirming the connectivity of the benzyl group.

-

Aromatic protons to the quaternary carbons (C-1, C-3, C-5) and the -CF₃ carbon, which is essential for assigning these non-protonated carbons and verifying the substitution pattern.

-

Conclusion

The NMR spectroscopic analysis of this compound is a multifaceted task that requires a deep understanding of substituent effects and complex spin-spin coupling phenomena involving ¹H, ¹³C, and ¹⁹F nuclei. By combining high-resolution 1D ¹H and ¹³C experiments with confirmatory 2D techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be achieved. The methodologies and predictive analyses outlined in this guide provide a robust framework for researchers working with this and other structurally related fluorinated molecules, ensuring scientific integrity and accelerating the pace of discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 6. rsc.org [rsc.org]

- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 8. Two dimensional nmr spectroscopy (practical application and spectral analysis | PDF [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Introduction

3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 184970-29-4) is a fluorinated aromatic alcohol of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data from supplier specifications and predictive models, outlines standardized experimental methodologies for property determination, and offers insights into the safe handling and application of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

-

Chemical Name: this compound

-

Synonyms: [3-Fluoro-5-(trifluoromethyl)phenyl]methanol

-

CAS Registry Number: 184970-29-4

-

Molecular Formula: C₈H₆F₄O

-

Molecular Weight: 194.13 g/mol

The arrangement of the atoms, particularly the electron-withdrawing fluoro and trifluoromethyl groups meta to each other and to the hydroxymethyl group, dictates the molecule's physical and chemical behavior.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that several of these values are predicted and should be confirmed experimentally for applications requiring high precision.

| Property | Value | Source / Notes |

| Appearance | Clear, colorless liquid | Supplier Data |

| Boiling Point | 81 °C at 3 mmHg | Supplier Data |

| Density | 1.377 g/cm³ | Predicted |

| Refractive Index | 1.448 | Supplier Data |

| pKa (Acidity) | 13.83 ± 0.10 | Predicted |

| Flash Point | 80-82 °C at 3mm | Supplier Data; likely boiling point range, not flash point. |

| Storage | Store at room temperature | Supplier Data |

Detailed Analysis of Physical Properties

Boiling Point

The reported boiling point of 81°C is measured under a reduced pressure of 3 mmHg.[1] This is a crucial piece of data, as it indicates that the compound has a high boiling point at standard atmospheric pressure (760 mmHg) and may be susceptible to decomposition at those elevated temperatures.[2] Vacuum distillation is, therefore, the required method for purification.[2][3] The high boiling point arises from the compound's relatively high molecular weight and the potential for intermolecular hydrogen bonding via the hydroxyl group.

Density and Refractive Index

The predicted density of 1.377 g/cm³ is significantly higher than that of water, a direct consequence of the presence of heavy fluorine atoms. The refractive index, a measure of how light propagates through the substance, is reported as 1.448.[4] Both density and refractive index are essential parameters for confirming the identity and assessing the purity of a liquid sample during synthesis and quality control.

Acidity (pKa)

The predicted pKa of 13.83 suggests that this compound is a weak acid, comparable to other benzyl alcohols. However, the presence of two strongly electron-withdrawing substituents (F and CF₃) on the aromatic ring increases the acidity (lowers the pKa) of the hydroxyl proton compared to unsubstituted benzyl alcohol (pKa ≈ 15.4). This enhanced acidity is an important consideration for reaction planning, particularly in base-catalyzed reactions.

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available in detail, databases indicate their existence.[6][7] Based on the structure, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the benzylic protons (CH₂), the hydroxyl proton (OH), and the three aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine atoms would exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR would be expected to show two distinct signals: one for the single aromatic fluorine and another for the three equivalent fluorines of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol. Strong C-F stretching absorptions would be expected in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 194. A prominent M-1 peak (loss of H) and a peak corresponding to the loss of the hydroxyl group (M-17) would also be expected. Fragmentation of the benzyl group would lead to characteristic aromatic ions.

Experimental Methodologies

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated protocols.

Determination of Boiling Point by Vacuum Distillation

Causality: Vacuum distillation is employed to purify compounds with high boiling points that might decompose at atmospheric pressure.[1] By reducing the pressure, the temperature required to induce boiling is significantly lowered, preserving the compound's integrity.[8]

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints must be inspected for cracks and properly greased to ensure a tight seal.[9] A stir bar must be added to the distilling flask to prevent bumping.[9]

-

System Check: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump). Turn on the vacuum and ensure the system can hold a stable, low pressure (e.g., ~3 mmHg).

-

Heating: Place the round-bottom flask in a heating mantle or oil bath. Begin stirring.

-

Distillation: Gradually heat the sample. Observe the ring of condensate rising up the distillation head. The temperature should stabilize as the vapor reaches the thermometer bulb.

-

Data Recording: Record the temperature at which a steady distillation rate (e.g., 1 drop per second) is achieved. This temperature is the boiling point at the measured pressure.[8]

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system to equalize the pressure.[9]

Caption: Workflow for determining boiling point via vacuum distillation.

Measurement of Refractive Index

Causality: The refractive index is a fundamental physical property that depends on the temperature and the wavelength of light. It is commonly measured with an Abbe refractometer, which determines the critical angle of total internal reflection between a prism of known refractive index and the sample.[4][10]

Protocol:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism temperature is controlled and stable (typically 20°C or 25°C). Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly. Using a clean pipette, apply a few drops of this compound to the surface of the lower prism.

-

Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: Align the dividing line exactly with the crosshairs in the eyepiece. Press the "read" button or look at the internal scale to obtain the refractive index value.

-

Cleaning: Thoroughly clean the prism surfaces with an appropriate solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 3-(trifluoromethyl)benzyl alcohol, can provide guidance.[11][12]

-

Hazards: Expected to be a skin, eye, and respiratory irritant. Combustible liquid.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter the environment.

Conclusion

This compound is a specialty chemical with a distinct set of physical properties derived from its unique fluorinated structure. Its characterization as a high-boiling, colorless liquid with a density greater than water and a predicted pKa of 13.83 provides the foundational knowledge required for its effective use in research and development. The methodologies outlined in this guide for determining its boiling point and refractive index represent standard, reliable practices in chemical science. Adherence to proper safety protocols is essential when handling this compound. As a key intermediate, a thorough understanding of these physical properties is paramount for the scientists and professionals working to unlock its potential in new technologies and therapies.

References

- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Vacuum distillation | PPTX [slideshare.net]

- 4. Refractive index - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(184970-29-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Purification [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Emergence of a Key Fluorinated Intermediate: A Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

Abstract

3-Fluoro-5-(trifluoromethyl)benzyl alcohol has emerged as a pivotal structural motif in the landscape of modern drug discovery and materials science. Its unique electronic properties, conferred by the strategic placement of two distinct fluorine-containing substituents on the aromatic ring, make it a highly sought-after building block for creating complex molecules with enhanced metabolic stability, binding affinity, and lipophilicity. While a singular, seminal publication marking its "discovery" is not readily apparent in the public domain, its value is underscored by its commercial availability and its implicit role in the synthesis of a new generation of pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the most logical and field-proven methodologies for the first synthesis of this important fluorinated benzyl alcohol, drawing upon established principles of organic synthesis and analogous preparations of related compounds.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (-CF3), a strong electron-withdrawing substituent, and the fluoro group (-F), a bioisostere of the hydroxyl group and a modulator of pKa, are particularly valued. When combined in a single aromatic scaffold, as in this compound, they create a unique electronic and steric environment. This substitution pattern can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The benzyl alcohol functionality serves as a versatile handle for further chemical transformations, making it an ideal starting point for the synthesis of more complex derivatives.

This guide will detail the most probable and efficient synthetic pathways to this compound, focusing on the underlying chemical principles and providing actionable experimental protocols for researchers in the field.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches center on the formation of the benzylic alcohol functionality from a precursor with the pre-assembled aromatic ring.

Caption: Retrosynthetic pathways to this compound.

The three primary strategies for the synthesis of this compound are:

-

Route A: Reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. This is often the most direct route, relying on the availability of the corresponding aldehyde.

-

Route B: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid. A two-step approach that first reduces the carboxylic acid to the aldehyde, which is then further reduced to the alcohol, or a direct, more forceful reduction.

-

Route C: Grignard Reaction of a Halogenated Precursor. This method involves the formation of a Grignard reagent from a suitable halo-aromatic compound, followed by its reaction with a formaldehyde equivalent.

Synthesis of Key Precursors